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Compound of Interest

Compound Name: Hydroxy-PEG2-CH2COONa

Cat. No.: B15543934

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Hydroxy-PEG2-CH2COONa, a
bifunctional molecule increasingly utilized in targeted protein degradation. The core focus of
this document is its application as a linker in the synthesis of Proteolysis Targeting Chimeras
(PROTACS), a revolutionary class of therapeutic agents. This guide will cover the chemical
properties, supplier information, and the strategic role of this linker in the design and function of
PROTACSs. While specific quantitative data for PROTACSs incorporating this exact linker is not
extensively available in peer-reviewed literature, this guide will provide general experimental
protocols and the established principles of using short polyethylene glycol (PEG) linkers in
PROTAC development.

Compound Identification and Properties
Chemical Name: Sodium 2-(2-(2-hydroxyethoxy)ethoxy)acetate
Synonyms: Hydroxy-PEG2-CH2COONa, HO-PEG2-CH2COONa

CAS Number: 42588-76-1 is the most consistently cited CAS number for this compound.
Another reported CAS number is 51951-04-3.

Molecular Formula; C6H11NaO5
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Molecular Weight: Approximately 186.14 g/mol

Structure:

Physicochemical Properties
Property Value
Appearance White to off-white powder or solid
Solubility Soluble in water and other polar solvents.
Purity Typically >95% as offered by suppliers.

Recommended storage at -20°C for long-term

Storage

stability.

Supplier Information

A number of chemical suppliers offer Hydroxy-PEG2-CH2COONa for research and
development purposes. The following table lists some of the known suppliers. It is
recommended to request a certificate of analysis from the supplier to ensure the quality and
purity of the compound.

Supplier Website

MedChemExpress --INVALID-LINK--
ChemScene --INVALID-LINK--
BLD Pharm --INVALID-LINK--
BroadPharm --INVALID-LINK--
PurePEG --INVALID-LINK--
Chemsrc --INVALID-LINK--

Role in PROTAC Design and Function
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PROTACSs are heterobifunctional molecules that consist of three key components: a ligand that
binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical
linker that connects the two.[1][2] The linker is a critical element that influences the
physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.[1][2]

Hydroxy-PEG2-CH2COONa serves as a short, hydrophilic linker. The inclusion of a PEG unit,
even a short one, can offer several advantages in PROTAC design:

o Enhanced Solubility: The ether oxygens in the PEG chain can act as hydrogen bond
acceptors, which can improve the aqueous solubility of the often large and hydrophobic
PROTAC molecule.[1]

e Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, short
PEG chains can adopt conformations that shield their polar surface area, potentially aiding in
passive diffusion across the cell membrane.

e Optimal Ternary Complex Formation: The length and flexibility of the linker are crucial for the
formation of a stable and productive ternary complex between the target protein, the
PROTAC, and the E3 ligase. A linker that is too short may cause steric hindrance, while a
linker that is too long can lead to unproductive binding. The PEG2 unit provides a defined
length and degree of flexibility that can be optimal for certain target-E3 ligase pairs.

The terminal hydroxyl and carboxylate groups on Hydroxy-PEG2-CH2COONa provide
versatile handles for conjugation to the target and E3 ligase ligands through standard chemical
reactions.

PROTAC Mechanism of Action

The fundamental role of a PROTAC is to bring a target protein into close proximity with an E3
ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E2-E3 ligase
complex to the target protein. The polyubiquitinated target protein is then recognized and
degraded by the proteasome.
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Experimental Protocols

While specific experimental data for PROTACSs synthesized with Hydroxy-PEG2-CH2COONa
are not readily available in the public domain, the following are general and representative
protocols for the synthesis and evaluation of PROTACs using similar PEG-based linkers.

General PROTAC Synthesis Workflow

The synthesis of a PROTAC typically involves the coupling of the POI ligand, the linker, and the
E3 ligase ligand. The bifunctional nature of Hydroxy-PEG2-CH2COONa allows for sequential

conjugation.
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Start Materials:
- POI Ligand
- E3 Ligase Ligand
- Hydroxy-PEG2-CH2COONa

Step 1: Couple POI Ligand to Linker
(e.g., Esterification or Amidation)
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Step 2: Couple E3 Ligase Ligand to Intermediate
(e.g., Amidation)

Purification
(e.g., HPLC)

Characterization
(e.g., NMR, MS)
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Protocol: Amide Bond Formation

This is a common method for coupling the carboxylic acid group of the linker to an amine on

one of the ligands.

Reagents and Materials:

Hydroxy-PEG2-CH2COONa

Amine-containing ligand (POI or E3 ligase ligand)
Coupling agent (e.g., HATU, HBTU)

Amine base (e.g., DIPEA, TEA)

Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Standard laboratory glassware and stirring equipment

Procedure:

Dissolve the amine-containing ligand (1.0 equivalent) and Hydroxy-PEG2-CH2COONa (1.1
equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

Add the coupling agent (1.2 equivalents) and the amine base (2-3 equivalents) to the
reaction mixture.

Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by an
appropriate method (e.g., LC-MS or TLC).

Upon completion, quench the reaction with water or a mild aqueous acid.
Extract the product into an organic solvent (e.g., ethyl acetate, DCM).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

Purify the crude product by flash column chromatography or preparative HPLC.
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Protocol: Western Blot for Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the
PROTAC.

Materials:

e Cultured cells expressing the target protein

e Synthesized PROTAC

o Cell lysis buffer

o Protein quantification assay (e.g., BCA assay)

o SDS-PAGE gels and electrophoresis apparatus

o Western blot transfer system

e Primary antibody against the target protein

e Primary antibody against a loading control (e.g., GAPDH, [3-actin)
o HRP-conjugated secondary antibody

o Chemiluminescent substrate

Procedure:

e Seed cells in multi-well plates and allow them to adhere overnight.

o Treat the cells with varying concentrations of the PROTAC (and a vehicle control, e.g.,
DMSO) for a specified period (e.g., 24 hours).

e Lyse the cells and quantify the total protein concentration.
» Normalize the protein samples and separate them by SDS-PAGE.

o Transfer the proteins to a PVDF or nitrocellulose membrane.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15543934?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Block the membrane and incubate with the primary antibodies.
¢ Wash the membrane and incubate with the HRP-conjugated secondary antibody.
o Develop the blot using a chemiluminescent substrate and image the bands.

» Quantify the band intensities to determine the percentage of protein degradation relative to
the vehicle control. From this data, the DC50 (the concentration at which 50% of the protein
is degraded) and Dmax (the maximum degradation) can be calculated.

Quantitative Data and Structure-Activity
Relationships

While specific quantitative data for PROTACSs using Hydroxy-PEG2-CH2COONa is not
available in the cited literature, studies on PROTACs with other short PEG linkers have
established some general principles regarding the structure-activity relationship (SAR):

 Linker Length: The optimal linker length is highly dependent on the specific target and E3
ligase pair. A systematic variation of the PEG linker length (e.g., PEG1, PEG2, PEG3, etc.) is
often necessary to identify the most potent PROTAC.

o Linker Composition: The inclusion of the hydrophilic PEG motif generally improves the
solubility and can positively impact the pharmacokinetic properties of the PROTAC.

o Attachment Points: The points at which the linker is attached to the two ligands are critical.
The linker should be connected at a position that does not significantly impair the binding
affinity of the ligands for their respective proteins.

The following table presents hypothetical data to illustrate how quantitative results for a series
of PROTACSs with varying linker lengths might be presented.
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PROTACID Linker DC50 (nM) Dmax (%)
PROTAC-1 PEG1 150 85
PROTAC-2 PEG2 50 95
PROTAC-3 PEG3 100 90
PROTAC-4 PEG4 250 80

This is example data and does not represent actual experimental results for a PROTAC using
Hydroxy-PEG2-CH2COONa.

Conclusion

Hydroxy-PEG2-CH2COONa is a valuable chemical tool for the construction of PROTACS. Its
defined length, hydrophilicity, and bifunctional nature make it a versatile building block for
connecting a target-binding ligand to an E3 ligase-recruiting moiety. While the publicly available
data on PROTACSs incorporating this specific linker is limited, the general principles of PROTAC
design and the established roles of short PEG linkers provide a strong foundation for its
application in targeted protein degradation research. The experimental protocols provided in
this guide offer a starting point for the synthesis and evaluation of novel PROTACSs utilizing this
and similar linkers. Further research is warranted to fully explore the potential of Hydroxy-
PEG2-CH2COONa in the development of new therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [In-Depth Technical Guide: Hydroxy-PEG2-CH2COONa
in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543934#hydroxy-peg2-ch2coona-cas-number-
and-supplier-information]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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